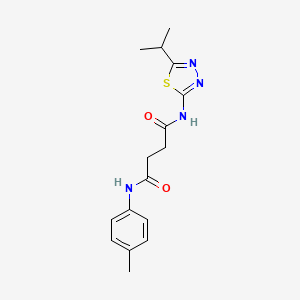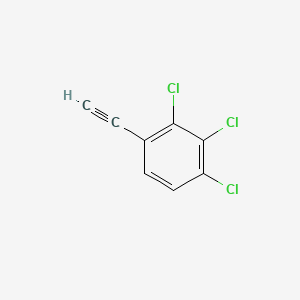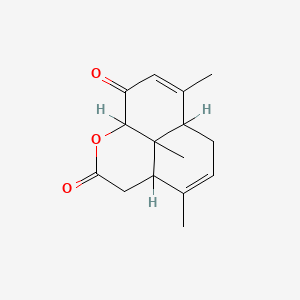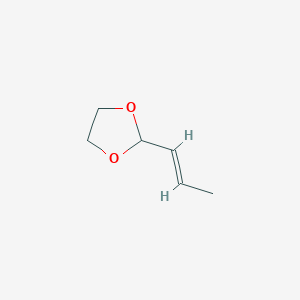
2-Propenyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenyl-1,3-dioxolane, also known as 2-allyl-1,3-dioxolane, is an organic compound with the molecular formula C6H10O2. It belongs to the class of dioxolanes, which are five-membered cyclic acetals. This compound is characterized by the presence of a dioxolane ring substituted with a propenyl group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Propenyl-1,3-dioxolane can be synthesized through the acetalization of allyl alcohol with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of heterogeneous catalysts such as silica gel or alumina can enhance the efficiency and yield of the reaction . These catalysts offer advantages such as easy separation from the reaction mixture and recyclability.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Propenyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution: The propenyl group can undergo nucleophilic substitution reactions with reagents such as organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4
Substitution: RLi, RMgX, RCuLi
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield diols, while reduction with LiAlH4 can produce alcohols .
Applications De Recherche Scientifique
2-Propenyl-1,3-dioxolane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-propenyl-1,3-dioxolane involves its ability to form stable cyclic acetals with carbonyl compounds. This stability is due to the formation of a five-membered ring, which is less prone to hydrolysis compared to other acetal forms . The compound can act as a protecting group, preventing unwanted reactions at the carbonyl site during synthetic transformations .
Comparaison Avec Des Composés Similaires
1,3-Dioxane: A six-membered cyclic acetal with similar protecting group properties but different ring size and stability.
2-Methyl-1,3-dioxolane: A methyl-substituted dioxolane with similar reactivity but different steric effects.
2-Phenyl-1,3-dioxolane: A phenyl-substituted dioxolane with enhanced stability and different electronic properties.
Uniqueness: 2-Propenyl-1,3-dioxolane is unique due to its propenyl group, which provides additional reactivity and versatility in synthetic applications. The presence of the propenyl group allows for further functionalization and derivatization, making it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
52897-73-1 |
|---|---|
Formule moléculaire |
C6H10O2 |
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
2-[(E)-prop-1-enyl]-1,3-dioxolane |
InChI |
InChI=1S/C6H10O2/c1-2-3-6-7-4-5-8-6/h2-3,6H,4-5H2,1H3/b3-2+ |
Clé InChI |
WJTBAEFOGKJWNP-NSCUHMNNSA-N |
SMILES isomérique |
C/C=C/C1OCCO1 |
SMILES canonique |
CC=CC1OCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


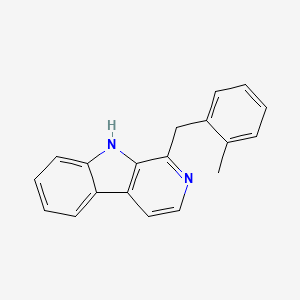
![But-2-enedioic acid;10-[3-(dimethylamino)-2-methylpropyl]phenothiazine-2-carbonitrile](/img/structure/B14163849.png)
![(5Z)-5-[(E)-3-phenylprop-2-enylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one](/img/structure/B14163853.png)
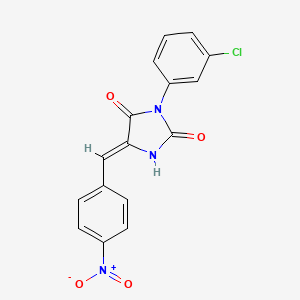
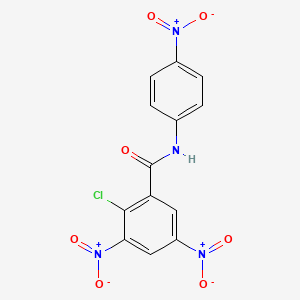
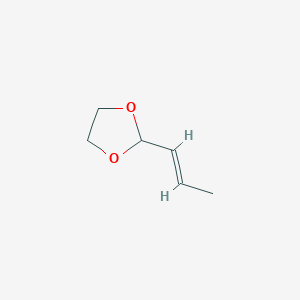
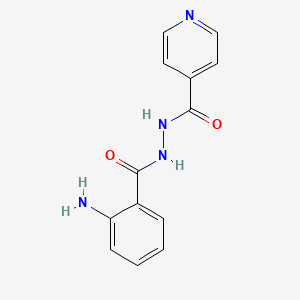
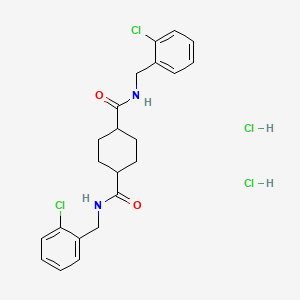
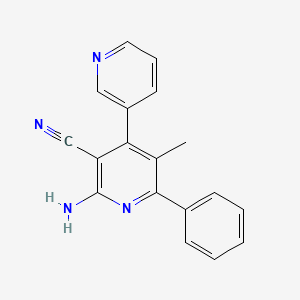
![4-bromo-2-tert-butyl-6-[(E)-(naphthalen-1-ylimino)methyl]phenol](/img/structure/B14163882.png)
